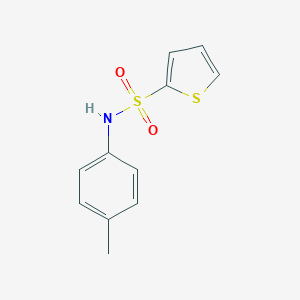
Ácido 2-(2-isopropil-5-metilfenoxi)acético
Descripción general
Descripción
2-(2-Isopropyl-5-methylphenoxy)acetic acid, also known as IPMPA, is a synthetic organic compound used in various scientific research applications. IPMPA is a versatile compound that can be used in organic synthesis, biochemical and physiological studies, and laboratory experiments.
Aplicaciones Científicas De Investigación
Síntesis Química
“Ácido 2-(2-isopropil-5-metilfenoxi)acético” se utiliza en la síntesis química . Es un componente clave en la preparación de diversos compuestos orgánicos, contribuyendo a la diversidad y complejidad de las reacciones químicas.
Agente Antibacteriano
Algunos compuestos derivados del “this compound” han mostrado una potente actividad antibacteriana contra Pseudomonas aeruginosa y Staphylococcus aureus . Estas bacterias son patógenos comunes, y el desarrollo de nuevos agentes antibacterianos es crucial en la lucha contra las cepas resistentes a los antibióticos.
Agente Antifúngico
Compuestos derivados del “this compound” también han demostrado potentes propiedades antifúngicas contra Candida albicans . Candida albicans es un patógeno fúngico común que puede causar infecciones en humanos, particularmente en individuos inmunocomprometidos.
Estudios de Estructura Cristalina
Se ha informado la estructura cristalina del “this compound” . El estudio de la estructura cristalina de un compuesto puede proporcionar información valiosa sobre sus propiedades físicas y químicas, lo que puede ser útil en diversas aplicaciones científicas e industriales.
Interés Biológico
“this compound” figura en el Chemical Entities of Biological Interest (ChEBI), un diccionario de compuestos químicos ‘pequeños’ . Esto sugiere que tiene una posible relevancia biológica y puede ser de interés en la investigación biológica o el descubrimiento de fármacos.
Estudios de Metabolitos
“this compound” es un metabolito de la especie Homo sapiens . Los metabolitos son los intermediarios y productos del metabolismo, y su estudio puede proporcionar información sobre los procesos biológicos y las enfermedades.
Propiedades
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURZAHIYMVFXCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277456 | |
| Record name | 2-(2-isopropyl-5-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5333-40-4 | |
| Record name | 5333-40-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-isopropyl-5-methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Isopropyl-5-methylphenoxy)acetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of the synthesized 2-(2-isopropyl-5-methylphenoxy)acetyl amino acids and dipeptides, and how were they confirmed?
A1: The synthesized compounds consist of 2-(2-isopropyl-5-methylphenoxy)acetic acid coupled to various amino acids and dipeptides. The structures of these novel compounds were confirmed using a combination of analytical techniques. These techniques include elemental analysis, which verified the elemental composition, and spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry (MS). These methods provided detailed information about the functional groups, connectivity, and molecular weight of the synthesized compounds [].
Q2: What preliminary biological activities were observed for the synthesized 2-(2-isopropyl-5-methylphenoxy)acetyl amino acids and dipeptides?
A2: The research primarily focused on evaluating the in vitro antibacterial and antifungal activities of the synthesized compounds. The study identified specific derivatives exhibiting promising activity against particular microbial strains. For instance, compounds 2, 6, and 15 demonstrated potent antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus. Furthermore, compounds 13, 14, and 16 displayed potent antifungal activity against the pathogenic fungus Candida albicans []. This initial screening suggests the potential of these compounds as leads for developing novel antimicrobial agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




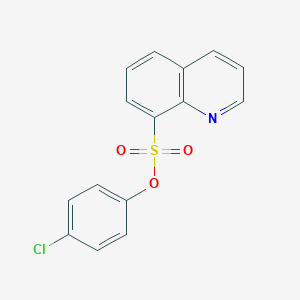

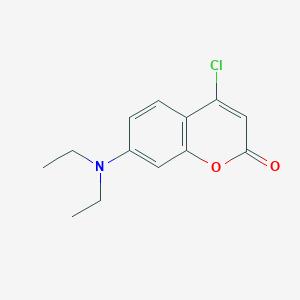
![[[(2,4-Dimethylphenyl)sulfonyl]amino]acetic acid](/img/structure/B182882.png)


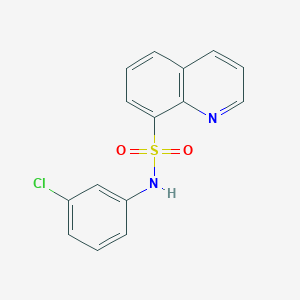
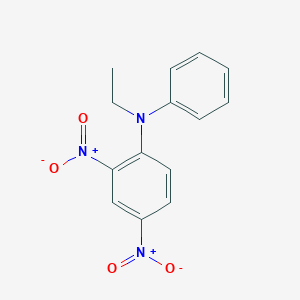
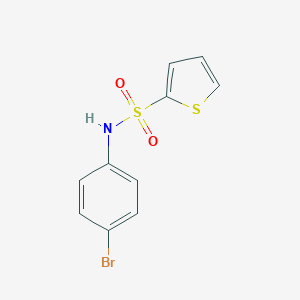
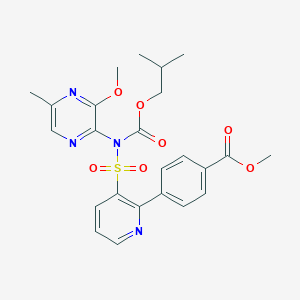
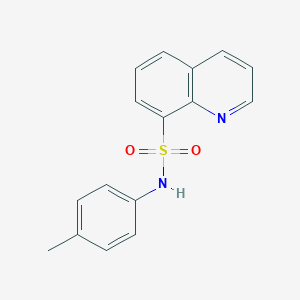
![2-[(2,4,6-Trinitrophenyl)amino]ethanol](/img/structure/B182896.png)
